molecular formula C15H18N2O3 B1330064 2-(3-Morpholinopropyl)isoindoline-1,3-dione CAS No. 6820-95-7

2-(3-Morpholinopropyl)isoindoline-1,3-dione

Cat. No.: B1330064
CAS No.: 6820-95-7
M. Wt: 274.31 g/mol
InChI Key: ZPFSVFJDQAQTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Morpholinopropyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline core with a morpholinopropyl substituent. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the isoindoline and morpholine moieties imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Morpholinopropyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 3-aminopropylmorpholine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or tetrahydrofuran. The general reaction scheme is as follows:

    Step 1: Phthalic anhydride is reacted with 3-aminopropylmorpholine in the presence of a base (e.g., triethylamine) to form the intermediate.

    Step 2: The intermediate undergoes cyclization to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Morpholinopropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the isoindoline ring or the morpholine substituent.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the isoindoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(3-Morpholinopropyl)isoindoline-1,3-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in the development of new therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and polymer additives.

Comparison with Similar Compounds

    Phthalimide: Shares the isoindoline-1,3-dione core but lacks the morpholinopropyl substituent.

    N-Substituted Isoindoline-1,3-diones: These compounds have various substituents on the nitrogen atom, providing different chemical and biological properties.

Uniqueness: 2-(3-Morpholinopropyl)isoindoline-1,3-dione is unique due to the presence of the morpholinopropyl group, which enhances its solubility and potential biological activity. This structural feature distinguishes it from other isoindoline-1,3-dione derivatives and contributes to its specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-(3-morpholin-4-ylpropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-14-12-4-1-2-5-13(12)15(19)17(14)7-3-6-16-8-10-20-11-9-16/h1-2,4-5H,3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFSVFJDQAQTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218376
Record name Phthalimide, N-(N'-morpholinopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6820-95-7
Record name 2-[3-(4-Morpholinyl)propyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6820-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalimide, N-(N'-morpholinopropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006820957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalimide, N-(N'-morpholinopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Morpholinopropyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(3-Morpholinopropyl)isoindoline-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-(3-Morpholinopropyl)isoindoline-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-(3-Morpholinopropyl)isoindoline-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-(3-Morpholinopropyl)isoindoline-1,3-dione
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(3-Morpholinopropyl)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.